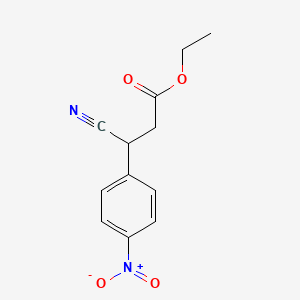
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C12H12N2O4. It is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-cyano-3-(4-nitrophenyl)propanoate involves interactions with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-cyano-3-(4-methylphenyl)propanoate
- Ethyl 3-cyano-3-(4-chlorophenyl)propanoate
- Ethyl 3-cyano-3-(4-fluorophenyl)propanoate
Uniqueness
Ethyl 3-cyano-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in studies of reaction mechanisms .
Propiedades
Número CAS |
5473-14-3 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
ethyl 3-cyano-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)7-10(8-13)9-3-5-11(6-4-9)14(16)17/h3-6,10H,2,7H2,1H3 |
Clave InChI |
CMJSVXFBYUAUMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















